molecular formula C17H16N2O3 B13149577 1-Amino-4-((3-hydroxypropyl)amino)anthracene-9,10-dione CAS No. 62956-44-9

1-Amino-4-((3-hydroxypropyl)amino)anthracene-9,10-dione

Cat. No.: B13149577
CAS No.: 62956-44-9
M. Wt: 296.32 g/mol
InChI Key: VECKCKBZSWLZJO-UHFFFAOYSA-N
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Description

1-Amino-4-((3-hydroxypropyl)amino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-((3-hydroxypropyl)amino)anthracene-9,10-dione typically involves the reaction of 1,4-diaminoanthraquinone with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group at the 4-position of the anthraquinone reacts with the chloropropanol to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as palladium on carbon, can also enhance the reaction efficiency and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-((3-hydroxypropyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene.

    Substitution: The amino and hydroxypropyl groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Anthracene derivatives.

    Substitution: Various substituted anthraquinone derivatives depending on the electrophile used.

Scientific Research Applications

1-Amino-4-((3-hydroxypropyl)amino)anthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex anthraquinone derivatives.

    Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA.

    Medicine: Explored for its use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The compound exerts its effects primarily through intercalation into DNA, disrupting the replication process and leading to cell death. It targets topoisomerase enzymes, which are crucial for DNA replication and repair. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells.

Comparison with Similar Compounds

    Mitoxantrone: An anthraquinone derivative used as an anticancer agent.

    Ametantrone: Another anthraquinone derivative with similar applications in cancer treatment.

Uniqueness: 1-Amino-4-((3-hydroxypropyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxypropyl group enhances its solubility and potential for targeted drug delivery.

By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in various scientific fields.

Properties

CAS No.

62956-44-9

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

1-amino-4-(3-hydroxypropylamino)anthracene-9,10-dione

InChI

InChI=1S/C17H16N2O3/c18-12-6-7-13(19-8-3-9-20)15-14(12)16(21)10-4-1-2-5-11(10)17(15)22/h1-2,4-7,19-20H,3,8-9,18H2

InChI Key

VECKCKBZSWLZJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCCO)N

Origin of Product

United States

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